8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine
Description
Core Molecular Architecture
8-(4-Chlorophenyl)pyrazolo[1,5-a]triazin-4-amine (CAS 1030457-06-7) features a fused bicyclic heterocyclic system comprising pyrazole and triazine rings. The pyrazolo[1,5-a] fragment is fused to the triazine ring at the 1,3,5-positions, creating a planar aromatic structure. A 4-chlorophenyl substituent is attached at the 8-position of the triazine ring, while an amino group occupies the 4-position of the pyrazolo-triazine core.
Key structural features :
The compound’s molecular formula is C₁₁H₈ClN₅ (molecular weight: 245.67 g/mol). The 4-chlorophenyl group introduces electron-withdrawing effects, modulating electronic properties, while the primary amine enables hydrogen bonding interactions.
Spectroscopic Profiling
Spectroscopic data for this compound are limited in public databases, but analogs and related pyrazolo-triazine derivatives provide insights into expected spectral characteristics.
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Expected δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic (4-chlorophenyl) | 7.2–7.8 | m | |
| NH₂ (C4) | 5.5–6.5 | br s | |
| Pyrazolo-triazine protons | 8.0–8.5 | s or d |
The NH₂ group typically resonates as a broad singlet due to exchange with solvents. Aromatic protons on the chlorophenyl ring exhibit splitting patterns influenced by substituent electronic effects.
Thermodynamic and Kinetic Properties
Solubility and Stability
The compound’s solubility and stability are influenced by its polar amine group and hydrophobic chlorophenyl substituent. While direct data are sparse, analogous pyrazolo-triazine derivatives exhibit:
Computational Modeling and Validation
Molecular modeling studies for pyrazolo-triazine derivatives highlight key interactions and electronic properties.
Electronic Structure
| Parameter | Value | Method |
|---|---|---|
| HOMO-LUMO Gap | ~3.5–4.5 eV | DFT calculations |
| Electron Density | High at N atoms | Mulliken charge analysis |
The electron-deficient triazine ring and electron-donating amine group create regions of high reactivity, particularly at the C4 nitrogen.
Docking Studies
Computational docking of similar pyrazolo-triazines against kinase targets (e.g., CDK2, TRKA) reveals:
Properties
IUPAC Name |
8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-8-3-1-7(2-4-8)9-5-16-17-10(9)14-6-15-11(17)13/h1-6H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTKYYMAFMYCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CN=C(N3N=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Sequential One-Pot Synthesis
This method employs dielectric heating to accelerate reactions while minimizing intermediate purification. Key steps include:
- Reaction sequence : A pyrazole precursor undergoes thiourea formation with phenyl isothiocyanate, followed by cyclization under microwave irradiation.
- Conditions :
- Thiourea formation: 0°C, slow addition of isothiocyanate in THF.
- Cyclization: 100°C for 5 min under microwave irradiation, followed by alkaline hydrolysis (2N NaOH, 80°C for 3 min).
- Yield : 94% for analogous C8-substituted derivatives.
- React 5-amino-1H-pyrazole-4-carbonitrile with 4-chlorophenyl isothiocyanate in THF at 0°C.
- Microwave the mixture at 100°C for 5 min.
- Hydrolyze with NaOH (2N) at 80°C for 3 min.
- Acidify to precipitate the product.
| Parameter | Value |
|---|---|
| Reaction time | 8–10 min (total) |
| Solvent | THF |
| Scale | Gram-scale feasible |
| Key advantage | No intermediate purification required |
Conventional Multi-Step Synthesis
A modular approach involving diazotization and cyclization:
- Diazotization : A 5-aminopyrazole derivative is treated with NaNO₂/HCl at 0–5°C to form a diazonium salt.
- Coupling : React with 4-chlorophenylboronic acid under Suzuki–Miyaura conditions.
- Cyclization : Use ammonium acetate in acetic acid under reflux to form the triazine core.
- Diazotization: 0–5°C, 1 h.
- Cyclization: 4 h reflux in acetic acid.
- Yield : 72–78% for structurally related compounds.
| Step | Reagents | Role |
|---|---|---|
| Diazotization | NaNO₂, HCl | Diazonium salt formation |
| Coupling | Pd(PPh₃)₄, K₂CO₃ | Cross-coupling |
| Cyclization | NH₄OAc, AcOH | Ring closure |
Functionalization via Nucleophilic Substitution
The C8-chlorophenyl group can be introduced post-cyclization:
- Substitution : Treat 8-bromopyrazolo[1,5-a]triazin-4-amine with 4-chlorophenylboronic acid under palladium catalysis.
- Conditions :
- Catalyst: Pd(PPh₃)₄.
- Base: K₂CO₃.
- Solvent: DME/H₂O (3:1).
- Yield : 85% (analogous arylations).
- Regioselectivity is ensured by electronic effects of the triazine core.
- Microwave-assisted protocols reduce side reactions compared to thermal methods.
Comparative Analysis of Methods
| Method | Time | Yield (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| Microwave one-pot | 10 min | 94 | High | Requires specialized equipment |
| Conventional | 6–8 h | 72–78 | Moderate | Multi-step purification |
| Post-functionalization | 2 h | 85 | High | Dependent on precursor availability |
Structural Validation and Characterization
- NMR : Distinct signals for C8-aryl protons (δ 7.4–7.6 ppm) and NH₂ (δ 6.2 ppm).
- HPLC purity : >98% for optimized microwave syntheses.
Chemical Reactions Analysis
Reactivity and Functional Group Interactions
The chemical reactivity of 8-(4-Chlorophenyl)pyrazolo[1,5-a] triazin-4-amine is primarily influenced by its functional groups:
-
Amino Group : The amino group at the 4-position can act as a nucleophile, participating in substitution reactions with electrophiles.
-
Chlorophenyl Group : The chlorophenyl substituent can undergo electrophilic aromatic substitution reactions, making it reactive towards electrophiles such as halogens or nitrating agents.
Key Reaction Types
The compound participates in several significant reaction types:
-
Nucleophilic Substitution Reactions : The amino group can react with alkyl halides or acyl chlorides to form amines or amides.
-
Electrophilic Aromatic Substitution : The chlorophenyl group can be substituted with various electrophiles (e.g., bromine or nitro groups), leading to derivatives with altered properties.
-
Condensation Reactions : The compound can engage in condensation reactions with carbonyl compounds or other electrophiles, resulting in the formation of more complex structures.
Example Reactions
The following table summarizes some representative reactions involving 8-(4-Chlorophenyl)pyrazolo[1,5-a] triazin-4-amine:
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₁₁H₈ClN₅
- Molecular Weight : 245.67 g/mol
- CAS Number : 1030457-06-7
The compound has been studied for various pharmacological properties:
-
Anticancer Properties :
- Pyrazolo[1,5-a][1,3,5]triazin derivatives have shown promise as anticancer agents by acting as inhibitors of thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. Inhibition of TP can suppress tumor growth and enhance the efficacy of existing chemotherapeutics .
- A study demonstrated that structural modifications of pyrazolo[1,5-a][1,3,5]triazine derivatives significantly influenced their anticancer activity against various cancer cell lines .
- Antimicrobial Activity :
- Central Nervous System Disorders :
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. Several studies have employed quantitative structure–activity relationship (QSAR) modeling to predict the biological activity of pyrazolo[1,5-a][1,3,5]triazine derivatives:
- QSAR Models : These models have been developed to identify key molecular descriptors associated with the biological activity of these compounds. For instance, a recent QSAR study found strong correlations between physicochemical properties and anticancer activity against Ehrlich Ascites Carcinoma cells .
Case Study 1: Antitumor Activity
In a study conducted by Chui et al., a series of pyrazolo[1,5-a][1,3,5]triazin derivatives were synthesized and evaluated for their TP inhibitory activity. The results indicated that specific substitutions on the triazine ring significantly enhanced their anticancer properties. The study utilized both experimental assays and computational docking studies to elucidate binding interactions with TP .
Case Study 2: Neuroprotective Effects
Research by El-Shafei et al. investigated the neuroprotective effects of pyrazolo[1,5-a][1,3,5]triazines in models of neurodegeneration. The findings suggested that certain derivatives could modulate oxidative stress pathways and exhibit anti-inflammatory effects in neuronal cells. This positions these compounds as potential therapeutic agents for treating neurodegenerative diseases such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[1,5-a][1,3,5]triazine core allows for diverse substitutions that modulate biological activity. Below is a detailed comparison with key analogs:
MH4b1 (2-Ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine)
- Structural Differences : MH4b1 has a 4-methylphenyl group at C8, an ethylthio group at C2, and a methyl group at C7, contrasting with the 4-chlorophenyl and amine groups in the target compound.
Pexacerfont (BMS-562086)
- Structural Differences : Pexacerfont features a 6-methoxy-2-methylpyridin-3-yl group at C8, a methyl group at C7, and an N-((R)-sec-butyl)amine at C4 .
- Biological Activity : As a corticotropin-releasing factor receptor-1 (CRF1) antagonist, pexacerfont is used for stress-related disorders, highlighting the role of heteroaromatic substituents (e.g., pyridinyl) in receptor selectivity .
- SAR Insight : The methoxy and pyridinyl groups contribute to CRF1 binding affinity, whereas the 4-chlorophenyl group in the target compound may favor kinase inhibition .
CK2 Inhibitors (e.g., Compound from )
- Structural Differences : CK2 inhibitors retain the C4 amine but vary at C8 (e.g., bromophenyl or dimethoxyphenyl groups) .
- Biological Activity : These compounds exhibit picomolar inhibition of protein kinase CK2, with cytotoxic activity in prostate and colon cancer cell lines .
EAC-21, EAC-31, and EAC-33
Research Findings and Data Tables
Table 1: Anticonvulsant Activity of Selected Pyrazolo[1,5-a][1,3,5]triazines
| Compound | MES Protection (ED₅₀, mg/kg) | 6 Hz Protection (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) |
|---|---|---|---|
| 8-(4-Chlorophenyl) derivative | Not reported | Not reported | Not reported |
| MH4b1 | 150 | >150 | >300 |
| EAC-21 | Inactive | Inactive | >300 |
Biological Activity
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 245.67 g/mol. The compound features a pyrazolo-triazine core structure which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves several steps including the formation of the pyrazolo-triazine framework followed by chlorination and amination reactions. Various synthetic routes have been explored to optimize yield and purity .
Anticancer Activity
Research indicates that derivatives of pyrazolo-triazine compounds exhibit anticancer properties. A study evaluated several related compounds against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia). Although the specific activity of this compound was not detailed in these studies, related compounds showed varying degrees of cytotoxicity and inhibition of key kinases involved in cancer progression .
Kinase Inhibition
The compound has been investigated for its potential as a kinase inhibitor. Kinases play critical roles in cell signaling and are often targets for cancer therapy. For instance, a study on similar pyrazolo[1,5-a][1,3,5]triazin derivatives indicated that they could inhibit TTK/Mps1 kinase with high potency (Ki = 0.8 nM), suggesting that structural modifications could enhance the inhibitory effects . However, specific data on the kinase inhibition profile of this compound is limited.
Antiviral Activity
The antiviral potential of pyrazolo derivatives has also been explored. Some studies suggest that compounds with similar structures can exhibit antiviral activity against various viruses by interfering with viral replication mechanisms . The specific efficacy of this compound in this context remains to be fully elucidated.
Case Studies
A notable investigation involved testing a series of pyrazolo-triazine derivatives against multiple biological targets. The results demonstrated that while some compounds showed promising anticancer activity at specific concentrations (IC50 values ranging from 73 to 84 mg/mL), others were less effective . These findings highlight the importance of structural optimization in enhancing biological activity.
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a][1,3,5]triazine derivatives, and how do they apply to 8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine?
- Methodological Answer : Synthesis typically involves cyclization reactions starting from substituted pyrazole or triazine precursors. For example, halogenated intermediates (e.g., 4-chlorophenyl groups) can be introduced via nucleophilic substitution or Suzuki coupling. Key steps include formylation, oxidation, and acylation to build the fused heterocyclic core . Solvent-free conditions or refluxing in polar solvents (e.g., pyridine) are often employed to improve yields. NMR (¹H/¹³C) and mass spectrometry are critical for verifying regioselectivity and purity .
Q. How is crystallographic analysis used to resolve structural ambiguities in pyrazolo-triazine compounds?
- Methodological Answer : Single-crystal X-ray diffraction confirms tautomeric forms and hydrogen bonding patterns. For example, highlights annular tautomerism in pyrazolo-triazines, where labile hydrogen positions influence molecular packing and stability. Crystallization with co-solvents (e.g., ethanol) can stabilize specific tautomers, as seen in analogous compounds .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions and confirms aromaticity in the fused ring system.
- FT-IR : Detects functional groups (e.g., amine stretching at ~3300 cm⁻¹).
- MS (ESI/HRMS) : Validates molecular weight and fragmentation patterns .
- XPS or elemental analysis : Ensures stoichiometric ratios of heteroatoms (N, Cl) .
Advanced Research Questions
Q. How does annular tautomerism impact the biological activity of pyrazolo-triazine derivatives?
- Methodological Answer : Tautomerism alters electron density and hydrogen-bonding capacity, affecting interactions with biological targets (e.g., enzymes). Computational methods (DFT or MD simulations) predict dominant tautomers, while crystallography provides experimental validation. For instance, shows that tautomers with hydrogen atoms on triazine nitrogens exhibit structural similarity to dihydrofolate reductase inhibitors, suggesting potential antimalarial activity .
Q. What strategies optimize the regioselective functionalization of position 7 in pyrazolo[1,5-a]triazines?
- Methodological Answer : Electrophilic substitution at position 7 requires directing groups (e.g., methyl or nitro substituents) to control reactivity. For example, describes formylation at position 7 using silylformamidine under anhydrous conditions. Steric hindrance from adjacent substituents (e.g., 4-chlorophenyl) can be mitigated by using bulky reagents or low temperatures .
Q. How can contradictions in spectral data for pyrazolo-triazine derivatives be resolved?
- Methodological Answer : Discrepancies between calculated and observed NMR shifts often arise from solvent effects or dynamic processes (e.g., tautomerism). Strategies include:
- Variable-temperature NMR to probe exchange broadening.
- 2D NMR (COSY, NOESY) to assign overlapping signals.
- Comparing experimental data with computational predictions (e.g., GIAO method in DFT) .
Q. What in silico approaches predict the binding affinity of 8-(4-chlorophenyl)pyrazolo-triazin-4-amine to enzyme targets?
- Methodological Answer : Molecular docking (AutoDock, Glide) and pharmacophore modeling identify key interactions (e.g., hydrogen bonds with kinase active sites). MD simulations assess stability over time, while QSAR models correlate substituent effects (e.g., Cl vs. CF₃) with inhibitory potency. highlights the role of trifluoromethyl groups in enhancing lipophilicity and target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
